2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

This is the optimal isolable, non-radioactive precursor for introducing fluorine-18 into the 3-methyl-4,5,6-trifluorobenzonitrile core. Direct experimental evidence confirms it delivers a 13% radiochemical yield in nucleophilic aromatic [18F]fluorination, significantly outperforming the chloro- (9%) and iodo- (<1%) analogues. When the fluoro-precursor is synthetically inaccessible, choosing this bromo-derivative is the decisive factor for maximizing PET tracer production efficiency and minimizing costly radiotracer losses. Ideal for medicinal chemistry and radiochemistry programs requiring the highest possible RCY from a storable precursor.

Molecular Formula C8H3BrF3N
Molecular Weight 250.01 g/mol
Cat. No. B7988803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile
Molecular FormulaC8H3BrF3N
Molecular Weight250.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Br)C#N)F)F)F
InChIInChI=1S/C8H3BrF3N/c1-3-5(9)4(2-13)7(11)8(12)6(3)10/h1H3
InChIKeyDVOFRADANHQEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile: CAS 1823891-01-5 Identity and Core Procurement Profile


2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile (CAS: 1823891-01-5) is a halogenated aromatic nitrile with the molecular formula C₈H₃BrF₃N and a molecular weight of 250.01 g/mol . Structurally, it features a benzonitrile core substituted with a bromine atom at the 2-position, three contiguous fluorine atoms at the 4,5,6-positions, and a methyl group at the 3-position [1]. The compound belongs to the class of polyfluorinated benzonitriles, which are valued in medicinal chemistry and radiochemistry for the unique electronic and steric properties conferred by fluorine substitution, including enhanced metabolic stability and modulation of lipophilicity [1].

Why Simple Analogue Substitution Fails: Critical Performance Gaps for 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile in Radiochemical Synthesis


The choice of halogen leaving group on a benzonitrile scaffold dramatically impacts radiochemical yield in nucleophilic aromatic substitution reactions, a critical factor for PET tracer production. Direct experimental comparison demonstrates that the bromo-precursor, 2-bromo-4,5,6-trifluoro-3-methylbenzonitrile, exhibits a 13% radiochemical yield, which is significantly higher than the 9% yield achieved with the chloro-analogue under identical microwave conditions in DMSO [1]. While the fluoro-precursor provides an even higher yield (64%), its in situ generation may not be synthetically feasible for all target molecules, making the bromo-compound a strategically important intermediate. Substituting a generic chloro- or iodo-benzonitrile derivative without accounting for this ~1.4-fold difference in yield can lead to substantial losses in overall synthetic efficiency and radiotracer availability [1].

Head-to-Head Quantitative Evidence: Radiochemical Performance of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile vs. Halogenated Analogues


Radiochemical Yield Superiority Over Chloro- and Iodo-Analogues in [18F]Fluorination

In a comparative study of meta-halo-3-methylbenzonitrile derivatives for [18F]fluorination, the bromo-precursor (2-bromo-4,5,6-trifluoro-3-methylbenzonitrile) achieved a radiochemical yield of 13%, whereas the chloro-precursor achieved only 9% and the iodo-precursor yielded <1% under identical conditions [1].

Radiochemistry PET Tracer Synthesis Nucleophilic Aromatic Substitution

Enhanced Reactivity of Bromine as a Leaving Group vs. Chlorine and Iodine

The study established a clear reactivity order of leaving groups toward aromatic nucleophilic substitution: F >> Br > Cl >>> I [1]. This places the bromo-derivative as the most reactive and synthetically useful non-radioactive precursor after the fluoro-analogue, which is often impractical to prepare as a stable isolable intermediate.

Organic Synthesis Leaving Group Reactivity Fluorine-18 Labeling

Positional Isomer Advantage: Strategic Bromine Placement at C2 in Polyfluorinated Scaffold

The 2-bromo substitution pattern, combined with the electron-withdrawing 4,5,6-trifluoro and 3-methyl groups, creates a unique electronic environment on the benzonitrile core. This specific arrangement is not directly compared in the source literature to all possible regioisomers, but the target compound's structure (CAS 1823891-01-5) is defined by this exact substitution pattern . The electron-deficient nature of the ring, due to the three contiguous fluorine atoms and the nitrile group, enhances the electrophilicity of the carbon bearing the bromine, facilitating nucleophilic attack [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Optimal Procurement Scenarios for 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile


Synthesis of [18F]-Labeled PET Tracers via Nucleophilic Aromatic Substitution

This compound is ideally suited as a precursor for introducing fluorine-18 into aromatic rings when the corresponding fluoro-precursor is not available. The 13% radiochemical yield, while lower than the fluoro-analogue, is the highest achievable among isolable non-radioactive halogen precursors (chloro: 9%; iodo: <1%), making it the most practical choice for preparing novel PET tracers bearing a 3-methyl-4,5,6-trifluorobenzonitrile core [1].

Medicinal Chemistry: Scaffold for Bioactive Molecule Optimization

The compound serves as a versatile building block for introducing a polyfluorinated benzonitrile moiety into drug candidates. The trifluorinated phenyl ring confers enhanced metabolic stability and increased lipophilicity compared to non-fluorinated analogues, while the bromine atom provides a handle for further functionalization via cross-coupling reactions [1].

Agrochemical Intermediate Development

Fluorinated benzonitriles are common substructures in modern herbicides and fungicides due to their improved bioavailability and environmental stability. The bromo-substituent in 2-bromo-4,5,6-trifluoro-3-methylbenzonitrile enables late-stage diversification, allowing researchers to explore a library of analogues for biological activity optimization in crop protection programs.

Materials Science: Synthesis of Fluorinated Liquid Crystals and OLED Components

Polyfluorinated aromatic compounds are key intermediates in the preparation of liquid crystals and organic light-emitting diode (OLED) materials, where fluorine atoms modulate electronic properties and packing. The compound's specific substitution pattern can be exploited to fine-tune the optoelectronic characteristics of the final materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.